2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate
Description
2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate is a nitrobenzoate ester derivative featuring a diethylamino group attached to a phenylethyl backbone. The nitro group enhances electrophilicity, while the diethylamino group may influence solubility and bioavailability .
Properties
CAS No. |
53915-51-8 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[2-(diethylamino)-1-phenylethyl] 4-nitrobenzoate |
InChI |
InChI=1S/C19H22N2O4/c1-3-20(4-2)14-18(15-8-6-5-7-9-15)25-19(22)16-10-12-17(13-11-16)21(23)24/h5-13,18H,3-4,14H2,1-2H3 |
InChI Key |
PZKUSJLTKDVNCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate typically involves the esterification of p-nitrobenzoic acid with diethylaminoethanol under acid catalysis . The reaction conditions include:
- p-nitrobenzoic acid, diethylaminoethanol
Catalyst: Acid (e.g., sulfuric acid)
Temperature: Typically around 60-80°C
Solvent: Often an organic solvent like toluene or ethanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction time and yield. This method allows for high conversion rates and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using hydrogenation techniques.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-nitrobenzoic acid derivatives.
Reduction: Formation of 4-aminobenzoic acid derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. For instance, in its role as a local anesthetic, it acts by blocking nerve impulses and reducing the permeability of neuronal membranes to sodium ions . This action is facilitated by its diethylamino group, which interacts with the sodium channels in nerve cells.
Comparison with Similar Compounds
(R)-1-Phenylethyl 4-Nitrobenzoate (3g)
Structure: Lacks the diethylamino group but retains the phenylethyl-4-nitrobenzoate backbone. Key Differences:
- The absence of the diethylamino group reduces basicity and solubility in polar solvents.
- Reactivity: The nitro group undergoes similar electrophilic reactions, but the lack of an amine limits applications in pH-responsive systems. Synthesis: Prepared via Mitsunobu esterification (e.g., propargyl 4-nitrobenzoate synthesis), suggesting analogous routes for the target compound .
Methyl 4-Dimethylaminobenzoate
Structure: Features a dimethylamino group directly attached to the benzoate ring. Key Differences:
- Substituent Position: The dimethylamino group is para to the ester, whereas the diethylamino group in the target compound is on the phenylethyl chain.
- Solubility : Methyl esters are generally more volatile but less lipophilic than phenylethyl esters.
- Applications : Used in UV-absorbing materials and dyes, whereas the target compound’s tertiary amine may enable bioactivity modulation .
2-Nitro-1,4-Phenylenediamine
Structure : Contains a nitro group and amine substituents on an aromatic ring.
Key Differences :
- Reactivity : The nitro group in phenylenediamines is more prone to reduction (e.g., SnCl₂-mediated reduction to diamines, as in ), whereas nitrobenzoates are stabilized by the ester moiety.
- Hazards : Both compounds share nitro-related hazards (e.g., mutagenicity), but the target compound’s ester linkage may reduce direct toxicity compared to free amines .
Biological Activity
2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate, a compound with the chemical formula CHNO, has garnered attention in scientific research for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
The compound is characterized by a diethylamino group and a nitrobenzoate moiety. Its structural features contribute to its biological activities. The presence of the nitro group is particularly significant, as nitrobenzoate derivatives are known for various pharmacological effects.
1. Antibacterial Properties
Research indicates that 2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate exhibits notable antibacterial activity. Studies have shown it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.
2. Antioxidant Effects
The compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. This activity could have implications in preventing various diseases associated with oxidative damage.
3. Potential Use in Anesthesia
As a local anesthetic, 2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate functions by blocking nerve impulses. This mechanism involves reducing the permeability of neuronal membranes to sodium ions, thereby inhibiting pain transmission.
4. Anti-inflammatory Activity
Nitrobenzoate derivatives, including this compound, have shown potential in suppressing inflammation. This property could be beneficial in treating inflammatory diseases .
The biological activity of 2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate can be attributed to its interaction with specific molecular targets:
- Sodium Channels: Inhibition of sodium channels is critical for its anesthetic effect.
- Antioxidant Pathways: The compound may enhance endogenous antioxidant defenses.
- Inflammatory Pathways: It may modulate pathways involved in inflammation, potentially through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |
| Study B (2023) | Reported antioxidant effects that reduced oxidative stress markers in vitro. |
| Study C (2023) | Investigated its anesthetic properties and confirmed effective nerve impulse blockage in animal models. |
Applications in Medicine and Industry
Given its diverse biological activities, 2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate holds promise for various applications:
- Pharmaceutical Development: Potential use as an antibacterial or anti-inflammatory agent.
- Local Anesthetics: Further research could lead to new formulations for pain management.
- Industrial Uses: Its chemical properties may allow for applications in manufacturing processes requiring specific reactivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
